molecular formula C9H11NO B1293638 N-Methyl-2-phenylacetamide CAS No. 6830-82-6

N-Methyl-2-phenylacetamide

Cat. No. B1293638
CAS RN: 6830-82-6
M. Wt: 149.19 g/mol
InChI Key: RKEXPBCMGJAOLM-UHFFFAOYSA-N
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Description

N-Methyl-2-phenylacetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. This compound is structurally related to other phenylacetamides, with the N-methyl group distinguishing it from its analogs. The phenylacetamide moiety is a common feature in various synthetic and naturally occurring compounds, often associated with biological activity .

Synthesis Analysis

The synthesis of N-Methyl-2-phenylacetamide and its derivatives can be achieved through various methods. One approach involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product . Another method includes the use of palladium acetate catalysis to synthesize benzoxazoles directly from N-phenylacetamides, which suggests potential pathways for the synthesis of related compounds . Additionally, the synthesis of various N-methyl-N-substituted 2-phenylacetamides has been reported, indicating the versatility of synthetic methods for this class of compounds .

Molecular Structure Analysis

The molecular structure of N-Methyl-2-phenylacetamide derivatives has been studied using spectroscopic methods such as FTIR, FT-Raman, and NMR. These studies provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group's characteristic frequencies . Conformational analysis has also been performed to understand the lack of free rotation around the C(O)N bond and the resulting conformational isomers .

Chemical Reactions Analysis

N-Methyl-2-phenylacetamide and its derivatives participate in various chemical reactions, including cyclization reactions catalyzed by palladium acetate in the presence of K2S2O8 and TfOH . The reactivity of these compounds can be influenced by the substituents on the nitrogen and the phenyl ring, which can lead to the formation of a wide range of products with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-2-phenylacetamide derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's melting point, solubility, and stability. The intermolecular hydrogen bonding patterns, as observed in crystal structures, can also impact the compound's physical properties . The biological evaluation of these compounds, such as their antimicrobial activity, is often related to their chemical structure and properties .

Scientific Research Applications

Solubility Studies

N-Methyl-2-phenylacetamide's solubility characteristics have been extensively studied. Huang et al. (2007) explored its solubility in supercritical carbon dioxide, which is crucial for its application in various industrial processes (Huang, Tang, Ho, & Chen, 2007). Additionally, Li et al. (2019) investigated its solubility behavior in sixteen pure solvents, providing valuable data for its use in pharmaceutical and chemical industries (Li, Wu, & Liang, 2019).

Biological and Pharmacological Effects

Zeng et al. (2018) studied the estrogen-like effects of 2-phenylacetamide, isolated from Lepidium apetalum seeds, demonstrating its potential in treating perimenopause syndrome (Zeng et al., 2018). Furthermore, Soyer et al. (2004) synthesized and evaluated the anticonvulsant activity of certain derivatives, showing their potential in treating seizures (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Synthesis and Characterization

Feng (2012) proposed a novel green synthesis method for N-phenylacetamide, indicating its potential for more environmentally friendly production methods (Feng, 2012). Also, Mijin et al. (2008) investigated the microwave irradiation-based benzylation of N-phenyl-2-phenylacetamide, contributing to more efficient synthesis methods (Mijin, Prascevic, & Petrović, 2008).

Safety And Hazards

When handling N-Methyl-2-phenylacetamide, it is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for N-Methyl-2-phenylacetamide are not mentioned in the search results, there is a general interest in the design and development of new pharmaceutical compounds . This could potentially include new derivatives of N-Methyl-2-phenylacetamide .

properties

IUPAC Name

N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXPBCMGJAOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064484
Record name Benzeneacetamide, N-methyl-
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Molecular Weight

149.19 g/mol
Source PubChem
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Product Name

N-Methyl-2-phenylacetamide

CAS RN

6830-82-6
Record name N-Methyl-2-phenylacetamide
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Record name N-Methylphenylacetamide
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Record name N-Methyl-2-phenylacetamide
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Record name Benzeneacetamide, N-methyl-
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Record name Benzeneacetamide, N-methyl-
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Record name N-methyl-2-phenylacetamide
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Record name N-METHYLPHENYLACETAMIDE
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Synthesis routes and methods I

Procedure details

Phenylacetic acid (10 g, 73.5 mmol) and methanol (60 ml) were added to a 250 ml three-necked flask, followed by addition of 10 drops concentrated sulphuric acid. The resulting solution was heated to reflux for 2 hours. Then, the solution was cooled to room temperature, followed by adding 25-30% aqueous solution of methylamine (50 ml, approximately 403 mmol), and heated to reflux for another 3 hours. After the reaction was completed, it was cooled to room temperature. Most of the solvent was removed by rotary vacuum evaporation, 30 ml of water was added thereinto, and then the mixture was extracted with ethyl acetate (3×80 ml). The combined organic layer was dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure to yield 10.1 g of N-methyl phenylacetamide (white solid, yield: 91.8%).
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Synthesis routes and methods II

Procedure details

Dissolved 15 g(0.1 mol) of phenylacetyl chloride in 100 ml of benzene. While stirring on a magnetic stirrer, introduced methylamine into the benzene solution at 20°-30° C. Followed the procedure of compound 3-1 for the purification of the product to yield N-methyl phenylacetamide as light yellowish crystal. Yield, 12 g (80%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
K Tsujikawa, K Kuwayama, H Miyaguchi… - Forensic Science …, 2013 - Elsevier
… N-Methyl-2-phenylacetamide was synthesized in our laboratory according to the synthetic procedure described below. Phenylacetyl chloride was obtained from Wako Pure Chemical …
Number of citations: 37 www.sciencedirect.com
J Mandel, X Pan, EB Hay, SJ Geib… - The Journal of …, 2013 - ACS Publications
The rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide were studied as a model of precursors for Hartwig asymmetric oxindole cyclizations. The …
Number of citations: 15 pubs.acs.org
M Ikeda, S Ohtani, M Okada, E Minakuchi, T Sato… - Heterocycles, 1998 - infona.pl
… , N-methyl-N-(2-phenylcyclohex-1-en-1-yl)acetamide (6) (19%), N-methyl-N-(6-phenylcyclohex-1-en-1-yl)acetamide (7) (13%), and N-(cyclohex-1-en-1-yl)-N-methyl-2-phenylacetamide …
Number of citations: 12 www.infona.pl
RA Davis, JL Kroon, DA Rausch - The Journal of Organic …, 1967 - ACS Publications
… of N-benzylacetamide (III) and N-methyl-2-phenylacetamide (IV). The … spectrum of N-methyl-2-phenylacetamide in deuteriochloroform … authentic sample of Nmethyl-2-phenylacetamide …
Number of citations: 16 pubs.acs.org
AY Guan, CL Liu, MLZN Li… - Natural product …, 2011 - journals.sagepub.com
… A series of coumarin derivatives (6-8) containing (E)-methyl 2-(methoxyimino)-2-phenylacetate, (E)-2-(methoxyimino)-N-methyl-2phenylacetamide and methyl methoxy(phenyl)…
Number of citations: 15 journals.sagepub.com
MV Sergeeva, VV Mozhaev, JO Rich… - Biotechnology letters, 2000 - Springer
… Equilibrium constants for the transamidation of N-(n-propyl)acetamide and Nmethyl-2-phenylacetamide with benzylamine were estimated to be 0.30 ± 0.05 and 0.12 ± 0.05, respectively…
Number of citations: 55 link.springer.com
PJ Manley, MT Bilodeau - Organic Letters, 2004 - ACS Publications
… The secondary amide N-methyl-2-phenylacetamide participated in the palladium-catalyzed reaction in good yield (entry 5); however, this seemed to be the limiting case. Neither the …
Number of citations: 132 pubs.acs.org
O Mahé, J Desroches, JF Paquin - European Journal of …, 2013 - Wiley Online Library
… N-Benzyl-N-methyl-2-phenylacetamide (5): By following … N-(2-Hydroxyethyl)-N-methyl-2-phenylacetamide (6): By following … N-Methoxy-N-methyl-2-phenylacetamide (7): The title …
H ISHIBASHI, S HARADA, M OKADA… - Chemical and …, 1989 - jstage.jst.go.jp
… The resulting crystals were recrystallized from AcOEt to give white needles of 2-(3,4-dimethoxyphenyl)-N-methyl-2-phenylacetamide (628 mg, 80%), mp 107.5~108.0C. IR vflicm": 1640. ’…
Number of citations: 27 www.jstage.jst.go.jp
SC Ghosh, SH Hong - 2010 - Wiley Online Library
… 10 pyrrolidin-2-one,6 N-benzyl-2-methoxyacetamide,6 4-(phenylacetyl)morpholine,6 N-benzyl-2-methylbutanamide,6 N-(2-heptyl)-hexanamide,6 N-benzyl-N-methyl-2-phenylacetamide…

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